
4-Amino-2,3,5,6-tetrafluoropyridine
Overview
Description
4-Amino-2,3,5,6-tetrafluoropyridine (CAS 1682-20-8) is a fluorinated heterocyclic compound with the molecular formula C₅H₂F₄N₂ and a molecular weight of 166.08 g/mol . Its structure features a pyridine ring substituted with fluorine atoms at the 2,3,5,6-positions and an amino group at the 4-position. This unique arrangement confers distinct electronic and steric properties, making it valuable in coordination chemistry, medicinal chemistry, and materials science. The amino group serves as a hydrogen bond (H-bond) donor, enabling interactions with transition metals and polar molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-2,3,5,6-tetrafluoropyridine can be synthesized through the reaction of 4-azido-2,3,5,6-tetrafluoropyridine. The azide compound undergoes a C-H insertion reaction to form the desired product . The reaction typically involves the use of a solvent such as acetonitrile and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,3,5,6-tetrafluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cycloaddition Reactions: It can engage in cycloaddition reactions with other compounds to form cyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Cycloaddition Reactions: Reagents such as dienes or alkynes under thermal or catalytic conditions.
Major Products Formed
Substitution Products: Various substituted pyridines.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the compound.
Cycloaddition Products: Cyclic compounds formed through the addition reactions.
Scientific Research Applications
Organic Synthesis
4-Amino-2,3,5,6-tetrafluoropyridine is primarily utilized as a building block in organic synthesis. It can undergo various chemical reactions that facilitate the formation of complex molecules. Notably, it is involved in:
- Nucleophilic Substitution Reactions: This compound can be synthesized from pentafluoropyridine through nucleophilic substitution, allowing for the introduction of different functional groups.
- Formation of Schiff Bases: The compound readily reacts with aldehydes to form Schiff bases. For instance, when reacted with benzaldehyde in tetrahydrofuran, it yields N-benzylidene-2,3,5,6-tetrafluoropyridin-4-amine, demonstrating its utility in creating derivatives with potential biological activity .
Medicinal Chemistry
The biological activity of this compound has been explored extensively. Its derivatives have shown promising results in antibacterial and antifungal activities:
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Antibacterial Properties: Studies have reported that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one study indicated that a fluorinated Schiff base derived from this compound showed notable effectiveness against Escherichia coli and Staphylococcus aureus at various concentrations .
Compound Bacterial Strain Activity Schiff Base E. coli Moderate Schiff Base S. aureus Mild/Moderate - Antifungal Activity: The same derivatives have also been tested for antifungal properties and have shown effectiveness against certain fungal strains .
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand to form complexes with metals. Its ability to coordinate with transition metals enhances the stability and reactivity of the resulting complexes. This application is particularly relevant in catalysis and materials science .
Agrochemical Applications
The compound's fluorinated nature makes it an attractive candidate for developing agrochemicals. Fluorinated compounds often exhibit enhanced biological activity and stability in environmental conditions compared to their non-fluorinated counterparts. This characteristic is essential for designing effective pesticides and herbicides .
Case Studies
Several studies highlight the applications of this compound:
- Synthesis of Antibacterial Agents: A study demonstrated the synthesis of various Schiff bases from this compound and evaluated their antibacterial efficacy against multiple strains. The findings indicated that some derivatives had lower minimum inhibitory concentrations than standard antibiotics like kanamycin B .
- Fluorinated Imines: Research on fluorinated imines derived from this compound revealed significant antibacterial properties against clinical strains such as Pseudomonas aeruginosa and Bacillus subtilis, showcasing its potential for therapeutic applications .
Mechanism of Action
The mechanism of action of 4-Amino-2,3,5,6-tetrafluoropyridine involves its interaction with molecular targets through its amino and fluorine groups. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved may include binding to enzymes, receptors, or other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,3,5,6-Tetrafluoropyridine (C₅HF₄N)
- Structure: Lacks the 4-amino group, replaced by a hydrogen atom.
- Synthesis: Prepared via diazotization of 4-amino-2,3,5,6-tetrafluoropyridine using hypophosphorous acid and sodium nitrite .
- Undergoes electrophilic substitution reactions at the 4-position, similar to pentafluoropyridine .
- Applications : Used as a precursor for halogenated derivatives (e.g., 4-bromo-2,3,5,6-tetrafluoropyridine) in cross-coupling reactions .
4-Chloro-2,3,5,6-tetrafluoropyridine (C₅ClF₄N)
- Structure : Chlorine atom at the 4-position instead of NH₂.
- Reactivity: Participates in halogen bonding (XB) due to the electron-withdrawing fluorine and chlorine substituents, stabilizing complexes with electron-rich moieties . Less nucleophilic than the amino derivative, favoring electrophilic substitutions.
- Applications : Used in ionic liquid synthesis and as a weakly coordinating anion precursor .
4-Phenyl-2,3,5,6-tetrafluoropyridine (C₁₁H₅F₄N)
- Structure : Phenyl group at the 4-position.
- Electronic Effects: The phenyl group introduces π-π stacking capabilities but reduces polarity compared to the amino group.
- Applications : Explored in organic electronics and as a building block for supramolecular architectures .
4-Azido-2,3,5,6-tetrafluoropyridine (C₅F₄N₄)
- Reactivity: Decomposes thermally to yield this compound via Staudinger reaction or C–H insertion . Participates in 1,3-dipolar cycloadditions, a pathway unavailable to the amino derivative.
Key Research Findings
Hydrogen vs. Halogen Bonding
- The amino group in this compound forms strong H-bonds with transition metals, as seen in trans- [Ni(F){C₅NF₃(NH₂)}(PEt₃)₂] .
- In contrast, halogenated analogs (e.g., 4-chloro-2,3,5,6-tetrafluoropyridine) prioritize halogen bonding, which dominates in stabilizing ionic complexes .
Biological Activity
4-Amino-2,3,5,6-tetrafluoropyridine (CAS No. 1682-20-8) is a fluorinated pyridine derivative with significant potential in various fields including medicinal chemistry and agricultural applications. Its unique structure, characterized by the presence of multiple fluorine atoms and an amino group, contributes to its biological activity and reactivity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.
- Molecular Formula : CHFN
- Molecular Weight : 166.08 g/mol
- Melting Point : 84-87 °C
- Solubility : Soluble in organic solvents; insoluble in water .
Pharmacological Properties
This compound has been investigated for its role as a pharmaceutical intermediate. Its fluorinated structure enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development. Studies have shown that compounds with similar structures exhibit antimicrobial and antifungal activities .
Table 1: Biological Activities of Related Compounds
Compound | Activity Type | Reference |
---|---|---|
4-Amino-2-chloropyridine | Antimicrobial | |
4-Amino-2,3-difluoropyridine | Antifungal | |
4-Amino-2,3,5-trifluoropyridine | Cytotoxicity |
The biological mechanisms through which this compound exerts its effects involve several pathways:
- Enzyme Inhibition : The amino group can participate in hydrogen bonding with active sites of enzymes, potentially inhibiting their activity.
- Cell Signaling Modulation : Fluorinated compounds can affect cell signaling pathways by modifying the interactions between proteins and their ligands.
- Gene Expression Regulation : There is evidence suggesting that fluorinated compounds may influence gene expression through epigenetic mechanisms .
Case Studies
A study published in Chemical Biology highlighted the use of fluorinated amino acids like this compound as building blocks for constructing fluorescent probes for imaging biological processes. These probes allow for real-time monitoring of cellular events without disrupting normal cellular functions .
Another investigation demonstrated that derivatives of tetrafluoropyridine exhibited varying degrees of cytotoxicity against cancer cell lines. The study found that the introduction of fluorine atoms significantly enhanced the compounds' ability to induce apoptosis in tumor cells.
Safety and Toxicology
While this compound shows promise in various applications, safety assessments indicate potential irritations upon exposure. It is recommended to handle this compound with care due to its possible skin and eye irritant properties .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-amino-2,3,5,6-tetrafluoropyridine, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic substitution of 4-azido-2,3,5,6-tetrafluoropyridine, followed by reduction or thermal decomposition of the azide intermediate. For example, reaction conditions involving sodium azide in polar solvents (e.g., DMF) at 60–80°C yield intermediates, which are then reduced with hydrogenation catalysts (e.g., Pd/C) or thermally decomposed . Key characterization methods include:
- ¹⁹F/¹H NMR to confirm fluorine substitution patterns (e.g., δ 91.1 and 154.9 ppm for -CF groups) .
- Single-crystal X-ray diffraction to resolve molecular geometry (e.g., bond angles: C1–C2–C3 = 120.1°, torsion angles: N1–C1–F1 = -179.4°) .
Q. What analytical techniques are critical for verifying the purity and structure of this compound?
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (C₅H₂F₄N₂: 166.08 g/mol) .
- Thermogravimetric analysis (TGA) to assess thermal stability, as decomposition occurs above 200°C .
- Attenuated Total Reflectance (ATR) IR spectroscopy to identify N–H stretching (3200–3400 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .
Q. What safety protocols are essential when handling this compound?
- Acute toxicity : Classified as Acute Tox. 4 for dermal, inhalation, and oral exposure. Use fume hoods and PPE (nitrile gloves, lab coat) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture absorption and decomposition .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?
The electron-withdrawing nature of fluorine atoms activates the pyridine ring toward nucleophilic attack at the para position. Computational studies (DFT) show that the C4 position has the lowest electron density, favoring substitution with amines or azides. For example, reaction with sodium azide yields 4-azido derivatives, which decompose exothermically at 100–120°C .
Q. How can contradictory NMR data for reaction intermediates be resolved?
Discrepancies in ¹⁹F NMR chemical shifts (e.g., δ 91.1 vs. 154.9 ppm) often arise from solvent polarity or temperature effects. For accurate assignments:
- Use deuterated solvents (CDCl₃ or DMSO-d₆) to minimize solvent interference .
- Perform variable-temperature NMR to identify dynamic processes (e.g., tautomerism) .
Q. What strategies optimize regioselectivity in functionalizing this compound for drug discovery?
- Directed ortho-metalation : Use bulky bases (e.g., LDA) to deprotonate the amino group, enabling selective C–H functionalization at the ortho position .
- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids at the C4 position, leveraging fluorine’s ortho-directing effects .
Q. How does the compound’s stability under acidic/basic conditions impact synthetic applications?
- Acidic conditions : Protonation of the amino group reduces ring activation, slowing substitution reactions. Avoid strong acids (e.g., H₂SO₄) to prevent decomposition .
- Basic conditions : Deprotonation enhances nucleophilicity but may lead to side reactions (e.g., ring-opening) at pH > 10 .
Q. What computational methods predict the compound’s reactivity in complex reaction systems?
- Density Functional Theory (DFT) : Calculates reaction pathways and transition states (e.g., B3LYP/6-311+G(d,p) basis set) to explain regioselectivity in azide substitutions .
- Molecular Dynamics (MD) : Simulates solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction yields .
Q. How is this compound applied in designing bioactive molecules?
The compound serves as a scaffold for kinase inhibitors and antiviral agents. Its amino group forms hydrogen bonds with target proteins (e.g., SARS-CoV-2 main protease), while fluorine atoms enhance metabolic stability. Crystal structures reveal binding modes in enzyme active sites .
Q. What are the decomposition pathways of this compound under thermal stress?
Thermal degradation above 200°C produces hazardous byproducts like hydrogen fluoride (HF) and cyanide derivatives. Mitigation strategies include:
Properties
IUPAC Name |
2,3,5,6-tetrafluoropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F4N2/c6-1-3(10)2(7)5(9)11-4(1)8/h(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVFNMQHMRRBAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1F)F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361523 | |
Record name | 4-Amino-2,3,5,6-tetrafluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1682-20-8 | |
Record name | 4-Amino-2,3,5,6-tetrafluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2,3,5,6-tetrafluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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